molecular formula C22H22ClFN4O3 B3014456 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775516-32-9

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3014456
CAS No.: 1775516-32-9
M. Wt: 444.89
InChI Key: SVYZVUWMUOUPKL-UHFFFAOYSA-N
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Description

5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a piperidin-4-yl group linked to a 3-chloro-4-fluorobenzoyl moiety and a 4-methoxybenzyl group. The piperidine ring enhances conformational flexibility, while the aromatic substituents may contribute to receptor binding or metabolic stability .

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)16-4-7-19(24)18(23)12-16/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYZVUWMUOUPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperidine intermediate: Starting with a suitable piperidine precursor, the compound undergoes acylation with 3-chloro-4-fluorobenzoyl chloride under basic conditions to form the 1-(3-chloro-4-fluorobenzoyl)piperidine intermediate.

    Triazolone ring formation: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring through cyclization.

    Benzylation: Finally, the triazolone intermediate is benzylated using 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or benzyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may serve as a probe to study various biochemical pathways and molecular interactions. Its potential biological activity makes it a candidate for drug discovery and development.

Medicine

The compound’s potential pharmacological properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for medicinal chemistry research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Benzoyl/Piperidine Substituents Triazolone Substituents Notable Features
Target Compound 3-Chloro-4-fluorobenzoyl 4-Methoxybenzyl Balanced electronic effects; potential for CNS activity due to lipophilicity.
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 5-Chloro-2-methoxybenzoyl 4-Methylphenyl Increased steric bulk at benzoyl; methylphenyl may reduce solubility.
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Fluorophenoxyacetyl Phenyl Phenoxyacetyl group introduces ether linkage; phenyl substituent enhances π-π interactions.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Phenyl + thiol (-SH) Thiol group increases reactivity; pyridine ring enhances polarity.
(–)-1-sec-Butyl-4-[p-[4-[p-[[(2R,4S)-2-(2,4-dichlorophenyl)-... (Complex derivative) Dichlorophenyl-dioxolane-methoxy sec-Butyl + extended aromatic Designed for antifungal activity; bulky substituents may limit bioavailability.

Functional and Pharmacological Implications

Substituent Position and Electronic Effects: The 3-chloro-4-fluorobenzoyl group in the target compound provides a meta-chloro and para-fluoro arrangement, which enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes or receptors . The 4-methoxybenzyl group offers moderate electron-donating effects, improving solubility compared to purely hydrophobic substituents like 4-methylphenyl () or phenyl ().

The trifluoromethylpyridine substituent () significantly elevates electronegativity and may enhance resistance to oxidative degradation.

Biological Activity Trends :

  • Thiol-containing derivatives (e.g., ) are prone to disulfide bond formation, which could be leveraged for prodrug designs or redox-sensitive targeting .
  • Compounds with extended aromatic systems (e.g., ) are often associated with antifungal or anticancer activity but may suffer from poor pharmacokinetic profiles .

Biological Activity

The compound 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , also referred to by its CAS number 1775458-46-2, is a complex organic molecule featuring a triazole ring, piperidine moiety, and several functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN4O2C_{20}H_{18}ClFN_4O_2 with a molecular weight of approximately 400.8 g/mol. The structure includes:

  • Piperidine ring : Known for its diverse pharmacological properties.
  • Triazole ring : Associated with antifungal and anticancer activities.
  • Chlorofluorobenzoyl group : Potentially enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections detail specific activities associated with the compound.

Antitumor Activity

Several studies have demonstrated the potential antitumor effects of triazole derivatives. For instance, compounds structurally related to the target compound have shown significant inhibitory effects on various cancer cell lines. A notable study indicated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific protein kinases (IC50 values ranging from 0.25 to 0.78 µM) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for developing treatments for Alzheimer's disease. Related compounds have demonstrated varying degrees of AChE inhibition with IC50 values indicating significant activity .
  • Urease : Compounds similar to this triazole have shown potential as urease inhibitors, which are important in treating infections caused by urease-producing bacteria .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been explored extensively. Preliminary screening has suggested that compounds with piperidine and triazole functionalities possess antibacterial activity against various strains, including resistant strains .

The biological activity of the compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The triazole ring may act as a chelator for metal ions in enzyme active sites, inhibiting their function.
  • Receptor Binding : The piperidine moiety may enhance binding affinity to neurotransmitter receptors or other biological macromolecules, contributing to its pharmacological effects.

Case Studies and Research Findings

In a recent study evaluating a series of triazole derivatives, it was found that modifications at the benzoyl position significantly influenced biological activity. The most potent compounds exhibited IC50 values below 1 µM against targeted cancer cell lines .

CompoundIC50 (µM)Activity Type
Compound A0.25Antitumor
Compound B0.63AChE Inhibition
Compound C2.14Urease Inhibition

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